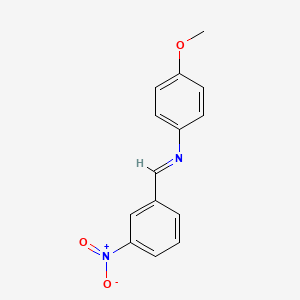![molecular formula C11H11FN2 B2455595 5-氟-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚 CAS No. 863110-79-6](/img/structure/B2455595.png)
5-氟-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
科学研究应用
5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: This compound has been studied for its potential antiviral and anticancer properties.
Medicine: It is being explored as a potential therapeutic agent for neurodegenerative diseases and cancer.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary target of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is the c-Met receptor . This receptor plays a crucial role in cellular processes such as proliferation, survival, and motility, making it a significant target in cancer research .
Mode of Action
5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole interacts with its target by binding to the active site of the c-Met receptor . This interaction inhibits the receptor’s activity, leading to a decrease in the proliferation of cancer cells .
Biochemical Pathways
The compound affects the HGF/c-Met signaling pathway . This pathway is involved in cell growth, survival, and migration. By inhibiting the c-Met receptor, the compound disrupts this pathway, leading to reduced cancer cell proliferation .
Result of Action
The molecular and cellular effects of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole’s action include a significant decrease in cancer cell proliferation . The compound also inhibits the cytolytic activity of cancer cells, further contributing to its antitumor effects .
生化分析
Biochemical Properties
The biochemical properties of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with c-Met kinase, a key enzyme involved in cellular signaling . The main binding mode of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole with c-Met kinase site is the hydrophobic region .
Cellular Effects
In cellular contexts, 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has shown significant antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . It inhibits the proliferation of these cells in a dose-dependent manner, and also markedly inhibits their cytolytic activity .
Molecular Mechanism
The molecular mechanism of action of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its binding to the active site of c-Met . This binding interaction is thought to inhibit the activity of c-Met, thereby exerting its antiproliferative effects .
Temporal Effects in Laboratory Settings
Its antiproliferative activity has been observed to be dose-dependent, suggesting that its effects may change over time depending on the concentration of the compound .
准备方法
The synthesis of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves several steps. One common method includes the reaction of an appropriate indole derivative with a fluorinating agent under controlled conditions . The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts like chromium chloride at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
化学反应分析
5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques to modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons. Common reagents include halogenating agents and sulfonyl chlorides.
相似化合物的比较
5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be compared with other indole derivatives such as:
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its anticancer properties.
1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Used in the study of neurodegenerative diseases.
8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Another fluorinated indole derivative with potential biological activities.
The uniqueness of 5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole lies in its specific fluorination pattern, which can significantly influence its biological activity and chemical reactivity.
属性
IUPAC Name |
5-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2/c12-8-2-1-3-9-11(8)7-4-5-13-6-10(7)14-9/h1-3,13-14H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYPXMKZIWAIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2455513.png)
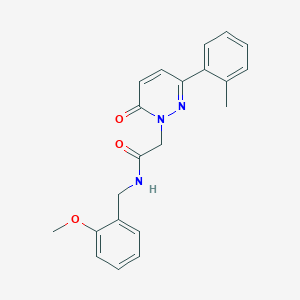


![3-[(4-Chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2455520.png)
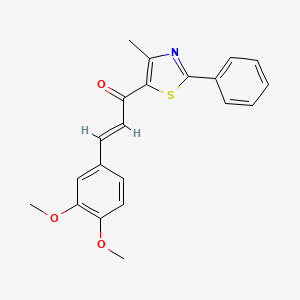
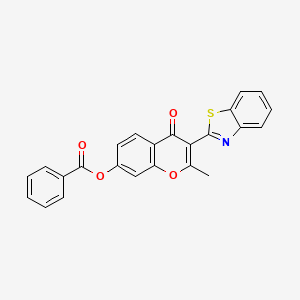

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2455525.png)
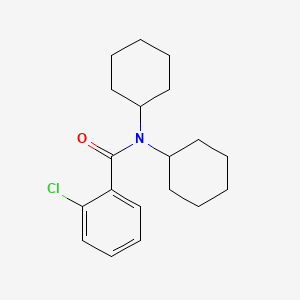

![Methyl 4-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]-3-methoxybenzoate](/img/structure/B2455531.png)
![3-chloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2455533.png)
